molecular formula C13H20N2O B5886101 2-propyl-N-4-pyridinylpentanamide

2-propyl-N-4-pyridinylpentanamide

Cat. No. B5886101
M. Wt: 220.31 g/mol
InChI Key: KUTIFNBACLPZKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propyl-N-4-pyridinylpentanamide, also known as JNJ-42041935, is a novel selective orexin 1 receptor antagonist. Orexin receptors are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. JNJ-42041935 has been studied for its potential use in the treatment of sleep disorders, obesity, and addiction.

Mechanism of Action

2-propyl-N-4-pyridinylpentanamide is a selective orexin 1 receptor antagonist. Orexin receptors are involved in the regulation of sleep-wake cycles, appetite, and energy expenditure. By blocking orexin 1 receptors, this compound reduces wakefulness and increases NREM sleep. This compound also reduces food intake and body weight gain by reducing appetite.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In a study conducted on rats, this compound was found to increase the levels of the neurotransmitter GABA in the brain. GABA is involved in the regulation of sleep and anxiety.
This compound has also been shown to reduce the levels of the stress hormone cortisol in the blood. This suggests that this compound may have anxiolytic effects.

Advantages and Limitations for Lab Experiments

One advantage of 2-propyl-N-4-pyridinylpentanamide is its selectivity for orexin 1 receptors. This allows for more specific targeting of the orexin system. However, one limitation of this compound is its low solubility in water, which may limit its use in some experiments.

Future Directions

There are several future directions for the study of 2-propyl-N-4-pyridinylpentanamide. One direction is the study of its potential use in the treatment of sleep disorders, obesity, and addiction in humans. Another direction is the study of its effects on other neurotransmitter systems, such as dopamine and serotonin. Finally, the development of more soluble analogs of this compound may allow for more widespread use in experiments.

Synthesis Methods

The synthesis of 2-propyl-N-4-pyridinylpentanamide involves a multi-step process, starting with the reaction between 4-bromopyridine and 2-methylpentan-2-ol to form 2-methylpent-2-en-1-ol. This intermediate is then reacted with 2-propylamine to form 2-propyl-N-(2-methyl-2-propen-1-yl)pentan-1-amine. Finally, this compound is reacted with 4-chloro-3-nitrobenzoic acid to form this compound.

Scientific Research Applications

2-propyl-N-4-pyridinylpentanamide has been studied for its potential use in the treatment of sleep disorders, obesity, and addiction. In a study conducted on rats, this compound was found to increase the amount of non-rapid eye movement (NREM) sleep, while decreasing the amount of rapid eye movement (REM) sleep. This suggests that this compound may be useful in the treatment of insomnia.
This compound has also been studied for its potential use in the treatment of obesity. In a study conducted on rats, this compound was found to reduce food intake and body weight gain. This suggests that this compound may be useful in the treatment of obesity.
Finally, this compound has been studied for its potential use in the treatment of addiction. In a study conducted on rats, this compound was found to reduce the rewarding effects of cocaine. This suggests that this compound may be useful in the treatment of addiction.

properties

IUPAC Name

2-propyl-N-pyridin-4-ylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O/c1-3-5-11(6-4-2)13(16)15-12-7-9-14-10-8-12/h7-11H,3-6H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUTIFNBACLPZKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCC)C(=O)NC1=CC=NC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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